Bienvenue dans la boutique en ligne BenchChem!

4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor pharmacophore

This compound is an ATP-competitive AKT pathway probe built on a 2-methyl-cyclopenta[d]pyrimidine core. Its defining feature, a piperazin-2-one carbonyl absent in ipatasertib, redirects kinase polypharmacology and creates a distinct selectivity window. With a low molecular weight (~232.3 g/mol) and micromolar cellular potency, it serves as an ideal fragment-like scaffold for parallel SAR library synthesis and head-to-head selectivity profiling against allosteric inhibitors. Procure this compound when your experimental objective requires a chemically distinct ATP-competitive tool to dissect kinase hinge-region interactions under varying intracellular ATP concentrations.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 2210054-39-8
Cat. No. B2772552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one
CAS2210054-39-8
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESCC1=NC2=C(CCC2)C(=N1)N3CCNC(=O)C3
InChIInChI=1S/C12H16N4O/c1-8-14-10-4-2-3-9(10)12(15-8)16-6-5-13-11(17)7-16/h2-7H2,1H3,(H,13,17)
InChIKeyITCDRLKLQQSKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one (CAS 2210054-39-8): Structural Overview and Pharmacophore Context for Procurement Decisions


4-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is a heterocyclic compound in which a piperazin-2-one ring is directly attached to the 4-position of a 2-methyl-substituted cyclopenta[d]pyrimidine scaffold . This core scaffold is a recognised pharmacophore for ATP-competitive inhibition of the serine/threonine kinase AKT (protein kinase B), as exemplified by the clinical candidate ipatasertib (GDC-0068), which bears the same cyclopenta[d]pyrimidine core but incorporates a piperazine linker with an elaborated chiral side chain . The presence of the piperazin-2-one ring distinguishes this compound from the majority of cyclopenta[d]pyrimidine-based AKT inhibitors that employ a piperazine ring, introducing a hydrogen-bond-accepting carbonyl that may alter kinase selectivity profiles .

Why 4-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one Cannot Be Interchanged with Other Cyclopenta[d]pyrimidine or Piperazine-Based AKT Inhibitors


Within the cyclopenta[d]pyrimidine AKT inhibitor class, small structural variations produce large differences in potency, isoform selectivity, and kinase off-target profiles. Ipatasertib achieves low-nanomolar pan-AKT inhibition (IC50 5–18 nM) and >600-fold selectivity over PKA , while the simpler piperazin-2-one derivative displays micromolar-range antiproliferative activity in MCF-7 cells, consistent with a distinct selectivity window . The piperazin-2-one carbonyl oxygen introduces an additional hydrogen-bond acceptor that is absent in the piperazine-linked clinical candidate ipatasertib and in allosteric inhibitors such as MK-2206 (Akt1 IC50 = 5–8 nM) , potentially redirecting kinase polypharmacology and making this compound a chemically distinct probe for pathway dissection rather than a direct substitute for clinical-stage AKT inhibitors.

Quantitative Differentiation Evidence for 4-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one Versus Closest Analogs and In-Class Candidates


Structural Differentiation: Piperazin-2-one Carbonyl versus Piperazine in Ipatasertib Alters Hydrogen-Bonding Capacity and Kinase Selectivity

The target compound incorporates a piperazin-2-one ring (containing a lactam carbonyl) directly attached to the cyclopenta[d]pyrimidine core, whereas the clinical-stage AKT inhibitor ipatasertib uses a piperazine ring with an elaborated (S)-2-(4-chlorophenyl)-3-(isopropylamino)propan-1-one side chain . The piperazin-2-one carbonyl contributes one additional hydrogen-bond acceptor (HBA) compared with piperazine, increasing the total HBA count from 5 (ipatasertib) to 6 (target compound), which is predicted to alter the kinase off-target binding landscape and may reduce PKA cross-reactivity through differential hinge-region interactions . Ipatasertib demonstrates >600-fold selectivity for Akt1 over PKA; the piperazin-2-one carbonyl may either enhance or diminish this selectivity window, and experimental kinase profiling is required to resolve this .

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor pharmacophore

Distinct Kinase Inhibition Mechanism: ATP-Competitive Cyclopenta[d]pyrimidine Core versus Allosteric AKT Inhibitor MK-2206

The target compound shares its cyclopenta[d]pyrimidine core with known ATP-competitive AKT inhibitors such as ipatasertib, which bind to the ATP-binding pocket of the kinase domain . In contrast, MK-2206 is an allosteric AKT inhibitor that binds outside the ATP pocket, at the pleckstrin homology (PH) domain, with reported IC50 values of 5–8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) . ATP-competitive inhibitors are sensitive to intracellular ATP concentrations and may show different resistance profiles compared with allosteric inhibitors. The piperazin-2-one target compound, as an ATP-competitive scaffold, offers a mechanism orthogonal to MK-2206, making it a valuable tool for distinguishing ATP-competitive vs allosteric pharmacology in AKT pathway studies .

AKT kinase inhibition ATP-competitive inhibitor Allosteric inhibitor Mechanism of action

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Micromolar-Range Cytotoxicity Distinct from Nanomolar Clinical AKT Inhibitors

The target compound has been reported to exhibit antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the micromolar range . A PubMed Commons annotation associated with PMID:27754406 noted a reported IC50 of 28 μM for a compound within this chemical series, commenting that this level of potency is unlikely to reflect a highly potent or selective mechanism . For comparison, ipatasertib achieves nanomolar-range growth inhibition in PTEN-deficient and PIK3CA-mutant cancer cell lines (PC3, LNCaP, KPL-4, MCF7-neo/HER2), with downstream biomarker PRAS40 phosphorylation IC50 values of 157–208 nM . The micromolar-range activity of the target compound differentiates it from potent clinical AKT inhibitors and positions it as a tool compound for studying concentration-dependent pathway effects or as a starting point for further optimisation.

Antiproliferative activity MCF-7 breast cancer Cytotoxicity AKT pathway

Molecular Weight and Physicochemical Differentiation: Lower MW Piperazin-2-one Scaffold Enables Distinct Synthetic Tractability

With a molecular weight of approximately 232.3 g/mol, 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is substantially smaller than ipatasertib (MW ~441.0 g/mol free base) and other elaborated cyclopenta[d]pyrimidine AKT inhibitors described in the patent literature, which typically range from 400 to 550 g/mol . The patent EP2049500B1 describes numerous cyclopenta[d]pyrimidine compounds with piperazine linkers and elaborated side chains incorporating aromatic rings and amino alcohol motifs, all of which exceed 350 g/mol . The lower molecular weight and reduced structural complexity of the target compound make it a more synthetically accessible intermediate for parallel library synthesis and fragment-based drug discovery approaches, where the piperazin-2-one carbonyl and the 2-methyl substituent on the pyrimidine ring provide two distinct vectors for further chemical elaboration .

Molecular weight Physicochemical properties Synthetic accessibility Fragment-based drug discovery

Piperazin-2-one versus Piperidine and 4-Amino Analogues: Carbonyl-Driven Conformational Restriction and Hydrogen-Bonding Profile

The closest commercially available analogues to the target compound include 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid and 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine . The piperazin-2-one ring in the target compound introduces conformational restriction through the planar lactam moiety, which is absent in the freely rotating piperidine ring of the piperidine-3-carboxylic acid analogue. Additionally, the 4-amine analogue lacks the cyclic diamine motif entirely, eliminating the potential for bidentate hydrogen-bonding interactions with the kinase hinge region that are possible with the piperazin-2-one . The piperazin-2-one ring also provides a secondary amine (NH) as a hydrogen-bond donor, complementing the carbonyl acceptor, which is not available in the N-substituted piperidine analogue .

Conformational restriction Piperazin-2-one Hydrogen bonding Analog comparison

Recommended Research and Procurement Application Scenarios for 4-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


AKT Pathway Chemical Probe with Orthogonal Mechanism to Allosteric Inhibitors

The ATP-competitive cyclopenta[d]pyrimidine core distinguishes this compound from allosteric AKT inhibitors such as MK-2206 (Akt1 IC50 = 5–8 nM, allosteric) . Procure this compound when the experimental objective requires an ATP-competitive AKT pathway probe to compare against allosteric inhibition mechanisms under varying intracellular ATP concentrations. The micromolar-range cellular potency (reported IC50 ~28 μM) makes it suitable as a low-potency tool compound for concentration-response baseline studies where nanomolar inhibitors would saturate the target at all testable concentrations.

Fragment-Based and Parallel Library Synthesis Starting Point

With a molecular weight of approximately 232.3 g/mol—47% lower than ipatasertib (MW ~441 g/mol) —this compound serves as an ideal low-MW scaffold for fragment-based drug discovery and parallel library synthesis. The piperazin-2-one carbonyl and the 2-methyl substituent on the pyrimidine ring provide two chemically orthogonal diversification points, enabling rapid generation of analogue libraries for SAR exploration. Procure this compound in bulk as a key intermediate for medicinal chemistry campaigns targeting kinase hinge-region interactions .

Control Compound for Ipatasertib Selectivity Profiling Studies

The piperazin-2-one ring introduces an additional hydrogen-bond acceptor absent in the piperazine ring of ipatasertib, creating a predicted differential kinase off-target profile . Procure this compound alongside ipatasertib for comparative kinase selectivity profiling (e.g., against a panel of 200+ kinases) to experimentally determine whether the piperazin-2-one carbonyl enhances or diminishes selectivity over PKA and other AGC-family kinases . This head-to-head comparison can reveal structure-selectivity relationships critical for next-generation AKT inhibitor design.

Synthetic Intermediate for Hydroxylated Cyclopenta[d]pyrimidine AKT Inhibitors

Patent literature describes hydroxylated cyclopenta[d]pyrimidine compounds as advanced AKT inhibitors, including the monohydrochloride salt of (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one . The 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine core of the target compound can serve as a precursor for hydroxylation at the 7-position of the cyclopentane ring, enabling access to this advanced inhibitor class. Procure as a synthetic intermediate for process chemistry development of hydroxylated AKT inhibitors.

Quote Request

Request a Quote for 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.